Anticancer agent 192

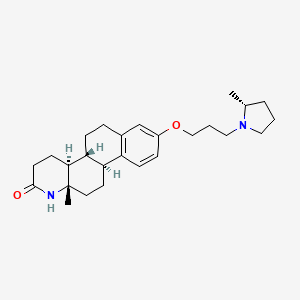

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H38N2O2 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one |

InChI |

InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1 |

InChI Key |

PRBWKAHBBPZNNA-FEWHJMLNSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C |

Canonical SMILES |

CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Anticancer Agent Gunagratinib (ICP-192)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a novel, orally active, second-generation anticancer agent that functions as a highly selective and irreversible pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor. It has demonstrated significant anti-tumor activity in clinical trials, particularly in patients with advanced solid tumors harboring FGFR gene alterations. This technical guide delineates the core mechanism of action of gunagratinib, presenting key quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways to provide a comprehensive resource for the scientific community.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements, is a known driver of oncogenesis in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer. Gunagratinib has been developed to target these aberrant FGFR pathways, offering a therapeutic option for patients with tumors dependent on this signaling axis. A key feature of gunagratinib is its ability to overcome acquired resistance to first-generation, reversible FGFR inhibitors[1].

Core Mechanism of Action: Irreversible FGFR Inhibition

The primary mechanism of action of gunagratinib is the potent and selective inhibition of FGFR activities through irreversible, covalent binding[2][3]. This covalent modification leads to a sustained and durable blockade of the receptor's kinase function.

Covalent Binding

Gunagratinib is designed with a reactive moiety that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. An investor presentation from the developing company, InnoCare Pharma, suggests that their covalent FGFR inhibitors target the following cysteine residues:

-

FGFR1: Cys488

-

FGFR2: Cys491

-

FGFR3: Cys482

-

FGFR4: Cys477

By forming this irreversible bond, gunagratinib permanently inactivates the receptor, preventing the transfer of phosphate from ATP to its downstream substrates, thereby abrogating the signaling cascade.

Quantitative Data

The efficacy of gunagratinib has been quantified through both in vitro biochemical assays and clinical trials.

In Vitro Potency

Gunagratinib demonstrates potent inhibitory activity against the key members of the FGFR family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

Data sourced from commercially available information on gunagratinib.

Clinical Efficacy in Cholangiocarcinoma (CCA)

Clinical trial data from a Phase IIa dose-expansion study (NCT03758664) in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements have demonstrated significant anti-tumor activity. The key results are presented in the following table.

| Clinical Endpoint | Value |

| Overall Response Rate (ORR) | 52.9% (9/17 patients)[4] |

| Disease Control Rate (DCR) | 94.1% (16/17 patients)[4] |

| Median Progression-Free Survival (mPFS) | 6.93 months |

Data as of September 5, 2022, from patients treated with 20 mg gunagratinib once daily.

Signaling Pathways

Inhibition of FGFR by gunagratinib leads to the downregulation of several critical downstream signaling pathways that are hallmarks of cancer progression. The primary pathways affected are the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCγ pathways.

FGFR Downstream Signaling

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate these key intracellular signaling cascades.

Caption: FGFR downstream signaling pathways inhibited by gunagratinib.

Experimental Protocols

While specific preclinical study protocols for gunagratinib are not yet publicly available in peer-reviewed literature, this section provides representative methodologies for key experiments used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is used to determine the IC50 values of gunagratinib against different FGFR isoforms.

Objective: To quantify the concentration-dependent inhibition of FGFR kinase activity by gunagratinib.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

Gunagratinib stock solution (in DMSO).

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).

-

A detection system, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based method.

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of gunagratinib in DMSO and then further dilute in kinase assay buffer.

-

Add the diluted gunagratinib or DMSO (vehicle control) to the wells of the assay plate.

-

Add the recombinant FGFR kinase and the kinase substrate to the wells.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the gunagratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (Representative Protocol)

This assay measures the effect of gunagratinib on the proliferation and survival of cancer cell lines with known FGFR alterations.

Objective: To determine the anti-proliferative effect of gunagratinib on cancer cells.

Materials:

-

Cancer cell lines with documented FGFR fusions or amplifications (e.g., cholangiocarcinoma or bladder cancer cell lines).

-

Complete cell culture medium.

-

Gunagratinib stock solution (in DMSO).

-

A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT.

-

96-well cell culture plates.

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of gunagratinib in cell culture medium.

-

Treat the cells with the diluted gunagratinib or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the gunagratinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling (Representative Protocol)

This technique is used to visualize the effect of gunagratinib on the phosphorylation status of key proteins in the FGFR signaling pathways.

Objective: To confirm the inhibition of FGFR downstream signaling by gunagratinib.

Materials:

-

Cancer cell lines with active FGFR signaling.

-

Gunagratinib.

-

Cell lysis buffer and protease/phosphatase inhibitors.

-

Primary antibodies against phosphorylated and total forms of FGFR, ERK, AKT, and STAT.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting membranes.

-

Chemiluminescent substrate.

Procedure:

-

Culture the cells and treat them with various concentrations of gunagratinib or DMSO for a defined time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.

-

Block the membrane and incubate it with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Caption: A typical workflow for Western blot analysis.

Conclusion

Gunagratinib (ICP-192) is a potent and selective irreversible pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials. Its core mechanism of action, centered on the covalent and sustained inhibition of FGFR kinase activity, leads to the effective blockade of downstream oncogenic signaling pathways. This in-depth technical guide provides a foundational understanding of gunagratinib's mechanism for researchers and drug development professionals, highlighting its potential as a valuable therapeutic agent for FGFR-driven cancers. Further publication of detailed preclinical studies will provide even greater insight into the nuanced molecular interactions and cellular effects of this promising anticancer agent.

References

- 1. Phase I result of ICP-192 (gunagratinib), a highly selective irreversible FGFR inhibitor, in patients with advanced solid tumors harboring FGFR pathway alterations. - ASCO [asco.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR pathway alterations: A phase IIa dose-expansion study. - ASCO [asco.org]

- 4. businesswire.com [businesswire.com]

The Discovery and Synthesis of Gunagratinib (ICP-192): A Technical Overview of a Novel Irreversible Pan-FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gunagratinib (ICP-192) is a potent, selective, and orally bioavailable irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) developed by InnoCare Pharma.[1][2] It covalently targets a conserved cysteine residue within the ATP-binding site of FGFR isoforms 1, 2, 3, and 4, leading to sustained inhibition of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[3][4] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in various solid tumors harboring FGFR gene alterations, most notably in cholangiocarcinoma.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of gunagratinib.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating cellular processes such as proliferation, differentiation, migration, and survival. Upon binding of their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.

Aberrant FGFR signaling, resulting from gene amplifications, mutations, or fusions, is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and head and neck cancer. The constitutive activation of FGFR pathways in these tumors leads to uncontrolled cell growth and survival, making FGFRs attractive targets for cancer therapy.

Gunagratinib (ICP-192) was developed as a second-generation, irreversible pan-FGFR inhibitor to provide potent and sustained inhibition of the FGFR signaling pathway and to overcome potential resistance mechanisms to first-generation reversible inhibitors.

Discovery of Gunagratinib (ICP-192)

While the specific lead optimization and structure-activity relationship (SAR) studies for gunagratinib have not been publicly disclosed by InnoCare Pharma, the discovery of a covalent inhibitor like ICP-192 typically follows a structured workflow. This process involves identifying a suitable scaffold, optimizing for potency and selectivity, and incorporating a reactive moiety for covalent bond formation.

Based on its chemical structure, gunagratinib likely possesses a pyrido[2,3-d]pyrimidin-7(8H)-one core, a common scaffold for kinase inhibitors. The presence of an alkyne group suggests its utility as a click chemistry reagent, which could be a feature incorporated during the medicinal chemistry campaign.

Synthesis of Gunagratinib (ICP-192)

The precise, step-by-step synthesis of gunagratinib has not been publicly detailed. However, based on the common pyrido[2,3-d]pyrimidin-7(8H)-one core, a plausible, generalized synthetic route can be proposed. The synthesis of this scaffold often involves the construction of the pyrimidine ring followed by the annulation of the pyridine ring, or vice versa.

A representative synthesis could involve the reaction of a substituted aminopyridine with a pyrimidine precursor to form the bicyclic core. Subsequent modifications would introduce the necessary side chains, including the acrylamide "warhead" responsible for the irreversible covalent binding to the target cysteine residue in the FGFR kinase domain.

Mechanism of Action

Gunagratinib is an irreversible covalent inhibitor of all four FGFR isoforms. It forms a covalent bond with a non-catalytic cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain. This covalent modification permanently inactivates the enzyme, leading to a sustained blockade of FGFR signaling, even after the circulating drug has been cleared.

Preclinical and Clinical Data

In Vitro Potency

Gunagratinib demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays.

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

Table 1: In vitro inhibitory activity of gunagratinib against FGFR isoforms.

Clinical Efficacy and Safety

Clinical trials have demonstrated the promising efficacy and manageable safety profile of gunagratinib in patients with advanced solid tumors harboring FGFR alterations.

A Phase IIa dose-expansion study in patients with previously treated locally advanced or metastatic cholangiocarcinoma (CCA) with FGFR2 fusions or rearrangements showed significant clinical activity.

| Parameter | Value |

| Objective Response Rate (ORR) | 52.9% |

| Disease Control Rate (DCR) | 94.1% |

| Median Progression-Free Survival (mPFS) | 6.93 months |

Table 2: Efficacy of gunagratinib in cholangiocarcinoma (NCT03758664).

In a Phase I study involving patients with head and neck cancer (HNC) with FGF/FGFR gene aberrations, gunagratinib also demonstrated anti-tumor activity.

| Parameter | Value |

| Objective Response Rate (ORR) | 33.3% |

| Disease Control Rate (DCR) | 66.7% |

Table 3: Efficacy of gunagratinib in head and neck cancer (NCT03758664).

The most common treatment-related adverse events (TRAEs) observed in clinical trials include hyperphosphatemia, diarrhea, and increased ALT/AST levels. Hyperphosphatemia is a known on-target effect of FGFR inhibition.

Experimental Protocols

The following sections describe generalized experimental protocols for the characterization of an irreversible FGFR inhibitor like gunagratinib.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the recombinant human FGFR enzyme, the kinase assay buffer, and serial dilutions of gunagratinib (or vehicle control).

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiation of Kinase Reaction: Add the substrate (e.g., a generic tyrosine kinase substrate) and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence, which correlates with the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of gunagratinib relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FGFR Autophosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block the autophosphorylation of FGFR in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) and grow to 70-80% confluency. Treat the cells with increasing concentrations of gunagratinib or vehicle for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the level of p-FGFR relative to a loading control (e.g., total FGFR or β-actin).

Washout Assay for Irreversible Inhibition

This assay confirms the irreversible nature of the inhibitor's binding.

Methodology:

-

Inhibitor Treatment: Treat cells with a high concentration of gunagratinib and a reversible FGFR inhibitor (as a control) for 1-2 hours.

-

Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound inhibitor.

-

Functional Readout: After the washout, stimulate the cells with an FGF ligand and measure a downstream signaling event (e.g., ERK phosphorylation by Western blot) or assess cell proliferation.

-

Data Analysis: Compare the level of target inhibition in cells treated with gunagratinib versus the reversible inhibitor. Sustained inhibition after washout for gunagratinib-treated cells indicates irreversible binding.

Conclusion

Gunagratinib (ICP-192) is a promising, next-generation irreversible pan-FGFR inhibitor with demonstrated potent anti-tumor activity in preclinical models and clinical trials. Its covalent mechanism of action provides sustained target inhibition, which may translate to improved efficacy and the potential to overcome resistance to reversible inhibitors. Further clinical development is ongoing to fully elucidate its therapeutic potential in various FGFR-driven cancers. This technical guide provides a foundational understanding of the discovery, mechanism, and evaluation of this novel therapeutic agent for professionals in the field of oncology drug development.

References

- 1. pdf.dfcfw.com [pdf.dfcfw.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR pathway alterations: A phase IIa dose-expansion study. - ASCO [asco.org]

- 4. Facebook [cancer.gov]

Anticancer agent 192 chemical structure and properties

ICP-192 (Gunagratinib): A Technical Overview of Target Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICP-192, also known as gunagratinib, is an orally bioavailable, irreversible, and highly selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Developed by InnoCare Pharma, gunagratinib is currently in clinical development for the treatment of various advanced solid tumors harboring FGFR gene alterations, including cholangiocarcinoma and urothelial carcinoma.[1][2] Preclinical data suggests that gunagratinib's irreversible binding mechanism may overcome acquired resistance to first-generation, reversible FGFR inhibitors. This technical guide provides a detailed summary of the publicly available data on the target selectivity profile and mechanism of action of ICP-192.

Target Selectivity Profile

ICP-192 is a pan-FGFR inhibitor, demonstrating potent activity against FGFR isoforms 1, 2, 3, and 4. The high selectivity of gunagratinib for the FGFR family over other kinases is a key attribute, potentially leading to a more favorable safety profile by minimizing off-target toxicities. Pre-clinical data has indicated that ICP-192 exhibits greater target selectivity in KINOMEscan assays compared to the approved pan-FGFR inhibitor, erdafitinib. However, the comprehensive kinome-wide screening data for ICP-192 is not yet publicly available.

Biochemical Potency

The inhibitory activity of gunagratinib against the primary FGFR isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

(Data sourced from commercial supplier Selleck Chemicals)

Mechanism of Action

Gunagratinib functions as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of the FGFR kinases. This mode of action leads to sustained target inhibition that persists even after the drug has been cleared from circulation.

Covalent Binding Site

ICP-192 is designed to target a specific cysteine residue present in each of the four FGFR isoforms. The targeted residues are located in the P-loop of the kinase domain.

| Kinase | Covalent Binding Site |

| FGFR1 | Cys488 |

| FGFR2 | Cys491 |

| FGFR3 | Cys482 |

| FGFR4 | Cys477 |

(Data sourced from InnoCare Pharma corporate presentation)

The covalent binding of gunagratinib to these cysteine residues effectively blocks the ATP-binding site, thereby preventing autophosphorylation and activation of the FGFR kinase. This, in turn, inhibits downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

Detailed experimental protocols for the biochemical and cell-based assays used to characterize the target selectivity of ICP-192 are not yet available in the public domain through peer-reviewed publications. The following are generalized methodologies typically employed for such evaluations.

Hypothetical Biochemical Kinase Assay (Enzymatic Assay)

A potential workflow for determining the IC50 values of ICP-192 against FGFR kinases is outlined below. This is a representative example and may not reflect the exact protocol used by InnoCare Pharma.

-

Assay Principle: To measure the ability of ICP-192 to inhibit the phosphorylation of a substrate by a specific FGFR kinase.

-

Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1); Adenosine-5'-triphosphate (ATP); ICP-192; assay buffer; kinase detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A solution of the recombinant FGFR enzyme and the peptide substrate is added to the wells of a microplate.

-

ICP-192 is serially diluted and added to the wells, followed by a pre-incubation period to allow for covalent bond formation.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and a detection reagent is added to quantify the amount of product formed (e.g., ADP).

-

The signal is measured using a plate reader.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of ICP-192 relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Hypothetical Cell-Based Proliferation Assay

To assess the on-target cellular activity of ICP-192, proliferation assays are typically performed using cancer cell lines with known FGFR alterations.

-

Assay Principle: To measure the ability of ICP-192 to inhibit the growth of cancer cells that are dependent on FGFR signaling.

-

Materials: Cancer cell line with FGFR gene amplification or fusion (e.g., SNU-16, KATO III); appropriate cell culture medium and supplements; ICP-192; cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of ICP-192 or a vehicle control.

-

The plates are incubated for a period of time (e.g., 72 hours).

-

A cell viability reagent is added to the wells, which generates a signal proportional to the number of viable cells.

-

The signal is measured using a plate reader.

-

-

Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of ICP-192. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Conclusion

ICP-192 (gunagratinib) is a potent, irreversible, and selective pan-FGFR inhibitor with a well-defined covalent mechanism of action. Its strong activity against all four FGFR isoforms provides a rationale for its clinical investigation in tumors driven by various FGFR aberrations. While the publicly available data strongly supports its intended on-target activity, a comprehensive understanding of its selectivity profile awaits the publication of its kinome-wide screening data and detailed preclinical studies. The ongoing clinical trials will further elucidate the therapeutic potential and safety of this promising targeted agent.

References

ICP-192 (Gunagratinib): A Technical Overview of its Pan-FGFR Inhibition Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-FGFR (Fibroblast Growth Factor Receptor) inhibition spectrum of ICP-192 (gunagratinib), a highly selective, irreversible inhibitor developed by InnoCare Pharma. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and characterization of this clinical-stage therapeutic agent.

Introduction

ICP-192, also known as gunagratinib, is a potent and selective small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] FGFR signaling is a critical pathway in cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making it a key therapeutic target.[2] Gunagratinib has been designed as a pan-FGFR inhibitor, targeting FGFR isoforms 1, 2, 3, and 4.[3][4] A key feature of gunagratinib is its irreversible mechanism of action, forming a covalent bond with its target, which is hypothesized to overcome acquired resistance seen with first-generation reversible FGFR inhibitors.[5]

Quantitative Inhibition Spectrum

The following table summarizes the in vitro potency of gunagratinib against the core FGFR family members.

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

Table 1: In vitro inhibitory potency of ICP-192 (gunagratinib) against FGFR isoforms.

Preclinical data have indicated that gunagratinib exhibits greater target selectivity in a KINOMEscan compared to the approved pan-FGFR inhibitor erdafitinib. While the complete KINOMEscan data is not publicly available, this suggests a more favorable off-target profile.

Mechanism of Action: Irreversible Covalent Inhibition

Gunagratinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue within the ATP-binding pocket of the FGFR kinases. This covalent modification leads to a sustained and durable inhibition of kinase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to characterize a pan-FGFR inhibitor like ICP-192.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ICP-192 against a panel of purified FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

ATP (Adenosine triphosphate).

-

A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

ICP-192 (gunagratinib) stock solution in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Microplates (e.g., 384-well).

-

Plate reader for luminescence detection.

Procedure:

-

Compound Dilution: Prepare a serial dilution of ICP-192 in kinase assay buffer.

-

Kinase Reaction Setup: In a microplate, add the kinase, substrate, and the serially diluted ICP-192. Include a vehicle control (DMSO) for 100% kinase activity and a no-kinase control for background.

-

Pre-incubation (for irreversible inhibitors): Pre-incubate the kinase with ICP-192 for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ICP-192 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Selectivity Profiling

Objective: To assess the selectivity of ICP-192 across a broad range of human kinases.

Principle: The KINOMEscan® assay is a competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Generalized Protocol:

-

A panel of DNA-tagged human kinases is used.

-

An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.

-

ICP-192 is incubated with the kinase panel in the presence of the immobilized ligand.

-

If ICP-192 binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

-

The amount of kinase bound to the solid support is quantified using qPCR.

-

The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of ICP-192 to FGFR and identify the modified residue.

Materials:

-

Purified FGFR kinase domain.

-

ICP-192 (gunagratinib).

-

Mass spectrometry-compatible buffer.

-

Trypsin for protein digestion.

-

LC-MS/MS system.

Procedure:

-

Incubation: Incubate the purified FGFR kinase with an excess of ICP-192 to ensure complete adduction. A control sample with no inhibitor is also prepared.

-

Intact Protein Analysis: Analyze the intact protein-inhibitor complex by mass spectrometry to observe a mass shift corresponding to the molecular weight of ICP-192.

-

Proteolytic Digestion: Digest the protein-inhibitor complex and the control protein with trypsin.

-

Peptide Mapping: Analyze the resulting peptide fragments by LC-MS/MS.

-

Data Analysis: Compare the peptide maps of the treated and untreated samples. Identify the peptide fragment that shows a mass increase corresponding to the addition of ICP-192. The MS/MS fragmentation pattern of this peptide will reveal the specific amino acid residue that has been covalently modified.

Cellular Target Engagement Assay (Western Blot)

Objective: To assess the ability of ICP-192 to inhibit FGFR phosphorylation in a cellular context.

Materials:

-

Cancer cell line with known FGFR alterations (e.g., FGFR2 fusion-positive cholangiocarcinoma cell line).

-

Cell culture medium and supplements.

-

ICP-192 (gunagratinib).

-

Lysis buffer.

-

Antibodies: anti-phospho-FGFR, anti-total-FGFR, and antibodies for downstream signaling proteins (e.g., anti-phospho-ERK, anti-total-ERK).

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat with varying concentrations of ICP-192 for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total FGFR, as well as downstream signaling proteins.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of ICP-192 on the phosphorylation levels of FGFR and its downstream targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway, the experimental workflow for characterizing ICP-192, and its mechanism of action.

Caption: FGFR Signaling Pathway and the Point of ICP-192 Inhibition.

Caption: Experimental Workflow for the Characterization of ICP-192.

Caption: Mechanism of Irreversible Covalent Inhibition by ICP-192.

References

Decoding Anticancer Agent 192: A Tale of Two Molecules

The designation "Anticancer agent 192" is not a unique identifier and has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides an in-depth technical overview of both agents, compiling available data on their structure-activity relationships, experimental protocols, and signaling pathways.

Part 1: ICP-192 (Gunagratinib) - A Pan-FGFR Inhibitor

ICP-192, also known as gunagratinib, is a novel, orally active, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It has shown significant promise in clinical trials for the treatment of advanced solid tumors harboring FGF/FGFR gene alterations.[2][3][4]

Structure-Activity Relationship of Gunagratinib

Gunagratinib potently and selectively inhibits FGFR1, 2, 3, and 4 by covalently binding to the receptor.[3] Preclinical data indicate that it can overcome acquired resistance to first-generation reversible FGFR inhibitors. The irreversible binding mechanism offers a potential advantage in terms of sustained target inhibition.

Quantitative Data Summary

The clinical efficacy of gunagratinib has been evaluated in a Phase I/IIa clinical trial (NCT03758664). Key quantitative data from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of Gunagratinib

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

Table 2: Clinical Efficacy of Gunagratinib in Patients with Advanced Solid Tumors with FGF/FGFR Gene Aberrations (Phase I)

| Parameter | Value |

| Overall Response Rate (ORR) | 33.3% |

| Complete Response (CR) | 8.3% (1 patient with cholangiocarcinoma) |

| Partial Response (PR) | 25% (3 patients) |

| Disease Control Rate (DCR) | 91.7% |

Table 3: Clinical Efficacy of Gunagratinib in Patients with Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements (Phase IIa)

| Parameter | Value |

| Overall Response Rate (ORR) | 52.9% |

| Disease Control Rate (DCR) | 94.1% |

| Median Progression-Free Survival (mPFS) | 6.93 months |

Experimental Protocols

Phase I/IIa Clinical Trial (NCT03758664) Protocol Summary

-

Study Design: A multi-center, open-label, dose-escalation (Phase I) and dose-expansion (Phase IIa) study.

-

Patient Population:

-

Phase I (Dose Escalation): Patients with advanced solid tumors with or without FGF/FGFR alterations who have progressed on standard treatment.

-

Phase IIa (Dose Expansion): Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had disease progression after at least one prior treatment.

-

-

Treatment Regimen:

-

Phase I: Oral gunagratinib administered once daily (QD) in 21-day cycles at escalating doses (starting from 2 mg).

-

Phase IIa: Oral gunagratinib administered at the recommended Phase II dose (20 mg QD).

-

-

Outcome Measures:

-

Primary: Safety and tolerability, determination of Maximum Tolerated Dose (MTD) and recommended Phase II dose (Phase I); Objective Response Rate (ORR) (Phase IIa).

-

Secondary: Pharmacokinetics, preliminary anti-tumor activity (ORR, DCR, PFS).

-

-

Tumor Assessment: Radiological tumor evaluation was performed at baseline and every 6 weeks until disease progression.

Signaling Pathways

Gunagratinib exerts its anticancer effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis through the activation of several downstream pathways.

Caption: Gunagratinib (ICP-192) inhibits FGFR signaling.

Caption: Clinical trial workflow for Gunagratinib.

Part 2: Steroid-Based Histamine H3 Receptor Antagonist (Compound XXI)

The second molecule referred to as "this compound" in some commercial contexts is a steroid-based histamine H3 receptor antagonist, also designated as compound XXI. While its primary characterization is as a modulator of the histamine H3 receptor, its potential as an anticancer agent is less documented in the available literature.

Structure-Activity Relationship

This class of compounds, specifically the 17a-aza-d-homolactam chemotype, demonstrates high affinity for the histamine H3 receptor, acting as antagonists or inverse agonists. Optimization of this steroid-based scaffold has focused on eliminating off-target effects, such as affinity for hERG and muscarinic receptors. The structure-activity relationship studies have primarily aimed to enhance potency and selectivity for the H3 receptor.

Quantitative Data Summary

Experimental Protocols

Detailed experimental protocols for evaluating the anticancer activity of this specific steroid-based histamine H3 receptor antagonist are not available in the provided search results. General protocols for assessing the anticancer potential of novel compounds would typically include:

-

In Vitro Cytotoxicity Assays: Determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays like MTT or CellTiter-Glo.

-

Cell Cycle Analysis: Investigating the effect of the compound on cell cycle progression using flow cytometry.

-

Apoptosis Assays: Detecting the induction of programmed cell death through methods like Annexin V staining or caspase activity assays.

-

In Vivo Tumor Xenograft Studies: Evaluating the anti-tumor efficacy of the compound in animal models bearing human tumor xenografts.

Signaling Pathways

The proposed, though not directly confirmed for compound XXI, anticancer mechanism for histamine H3 receptor antagonists involves the modulation of key cancer-related signaling pathways. Inhibition of the H3 receptor has been shown to suppress cancer cell growth and metastasis by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways.

Caption: Proposed anticancer signaling of H3R antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase 1 Results of Gunagratinib in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]

- 3. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR pathway alterations: A phase IIa dose-expansion study. - ASCO [asco.org]

- 4. ascopubs.org [ascopubs.org]

The Pharmacodynamics of ICP-192 (Gunagratinib) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICP-192 (Gunagratinib) is a novel, orally bioavailable, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that demonstrates potent and selective activity against FGFR isoforms 1, 2, 3, and 4. By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, gunagratinib effectively blocks the signaling pathways that drive proliferation and survival in cancer cells harboring FGFR alterations. Preclinical and clinical data have established its mechanism of action, demonstrating significant anti-tumor activity in various cancer models with a manageable safety profile. A key pharmacodynamic biomarker for gunagratinib activity is hyperphosphatemia, a class effect of FGFR inhibition. This technical guide provides an in-depth overview of the pharmacodynamics of ICP-192, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Introduction

The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis. Aberrations in FGFR genes, including amplifications, fusions, and activating mutations, are oncogenic drivers in a variety of solid tumors, such as cholangiocarcinoma, urothelial carcinoma, and head and neck cancer.[1][2] ICP-192 (gunagratinib) is a second-generation FGFR inhibitor designed to potently and irreversibly inhibit all four FGFR family members.[3][4] Its irreversible binding mechanism is hypothesized to overcome acquired resistance to first-generation, reversible FGFR inhibitors.[5]

Mechanism of Action

ICP-192 is a small molecule inhibitor that selectively and irreversibly inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4. The molecule is designed to target a cysteine residue located in the P-loop of the ATP binding site of the FGFRs. The formation of a covalent bond between gunagratinib and this cysteine residue leads to the permanent inactivation of the receptor's kinase function. This, in turn, blocks the autophosphorylation of the FGFRs and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth in FGFR-dependent cancer cells.

Quantitative Pharmacodynamic Data

The potency of ICP-192 has been characterized through various biochemical and cellular assays. The following table summarizes the key in vitro inhibitory activities of gunagratinib against the four FGFR isoforms.

| Target | Assay Type | IC50 (nM) | Reference |

| FGFR1 | Biochemical | 1.4 | |

| FGFR2 | Biochemical | 1.5 | |

| FGFR3 | Biochemical | 2.4 | |

| FGFR4 | Biochemical | 3.5 |

IC50: Half-maximal inhibitory concentration.

In clinical studies, a consistent pharmacodynamic effect of gunagratinib has been the observation of hyperphosphatemia in patients. This is a known on-target effect of FGFR inhibition, resulting from the blockade of FGF23/FGFR signaling in the kidneys, which leads to increased phosphate reabsorption. The consistent observation of hyperphosphatemia at doses of 8 mg once daily and above serves as a clinical pharmacodynamic biomarker, confirming target engagement.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by ICP-192

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. ICP-192, by irreversibly binding to the kinase domain of FGFRs, blocks this initial activation step. This leads to the suppression of two major signaling pathways crucial for cancer cell survival and proliferation: the RAS-MAPK pathway and the PI3K-AKT pathway.

References

- 1. businesswire.com [businesswire.com]

- 2. Phase I results of gunagratinib (ICP-192), a highly selective irreversible FGFR 1-4 inhibitor in patients with head and neck cancer harboring FGF/FGFR gene aberrations. | Semantic Scholar [semanticscholar.org]

- 3. ascopubs.org [ascopubs.org]

- 4. ICP-192 (Gunagratinib) | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 5. InnoCare Presents Latest Clinical Data of pan-FGFR Inhibitor Gunagratinib at the 2021 ASCO Annual Meeting [businesswire.com]

Gunagratinib: A Technical Guide to Molecular Modeling and Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a potent, orally active, and irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor.[1][2] It has demonstrated significant clinical activity in patients with advanced solid tumors harboring FGFR pathway alterations.[3] As a covalent inhibitor, gunagratinib forms a permanent bond with its target, leading to sustained inhibition of the downstream signaling pathways that drive tumor growth and proliferation. This technical guide provides an in-depth overview of the molecular modeling and docking studies relevant to understanding the mechanism of action of gunagratinib, intended for professionals in the field of drug discovery and development. While specific proprietary modeling studies on gunagratinib are not publicly available, this guide outlines the established computational and experimental workflows used for characterizing such covalent inhibitors.

Quantitative Inhibitory Activity

Gunagratinib exhibits potent inhibitory activity against all four members of the FGFR family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

| Data sourced from Selleck Chemicals.[4] |

FGFR Signaling and Gunagratinib's Mechanism of Action

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a known driver in various cancers. Gunagratinib exerts its therapeutic effect by irreversibly binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking these downstream signals.

Figure 1: FGFR Signaling Pathway and Point of Inhibition by Gunagratinib.

Molecular Modeling and Docking: A Representative Workflow

Due to the absence of publicly available, specific molecular modeling studies for gunagratinib, a standard and robust workflow for modeling the covalent interaction of an irreversible inhibitor with its kinase target is presented below. This protocol is based on established methodologies for similar FGFR inhibitors.

Figure 2: Representative Workflow for Molecular Modeling and Covalent Docking.

Detailed Methodologies

1. Protein Structure Preparation

-

Source: A high-resolution crystal structure of the target FGFR kinase domain would be obtained from the Protein Data Bank (PDB). For example, PDB ID: 6MZW, which contains FGFR1 in complex with the covalent inhibitor TAS-120, provides a suitable template.[5]

-

Protocol:

-

Download the PDB file (e.g., 6MZW).

-

Using a molecular modeling package (e.g., Schrödinger Maestro, MOE), remove all non-essential components such as water molecules, co-solvents, and the original ligand.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

-

Assign partial atomic charges using a standard force field (e.g., OPLS4, AMBER).

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

2. Ligand Preparation

-

Source: The 2D structure of gunagratinib (C22H25N5O4) would be obtained from a chemical database or drawn using a chemical sketcher.

-

Protocol:

-

Generate a 3D conformation of the gunagratinib structure.

-

Assign appropriate protonation states and partial charges using a suitable force field.

-

The reactive warhead on gunagratinib, likely an acrylamide moiety, is identified for the covalent docking step.

-

3. Covalent Docking

-

Objective: To predict the binding pose of gunagratinib and the geometry of the covalent bond formed with the target cysteine residue within the FGFR P-loop.

-

Protocol (using a platform like Schrödinger's Covalent Docking workflow):

-

Grid Generation: Define the active site by generating a receptor grid centered on the ATP-binding pocket.

-

Reaction Definition: Specify the reaction type as a Michael addition. The reactive residue on the protein (the thiol group of the specific P-loop cysteine, e.g., Cys488 in FGFR1) and the reactive atoms on the gunagratinib warhead (the α,β-unsaturated carbonyl system) are defined.

-

Docking Execution: Run the covalent docking algorithm, which samples various conformations of the ligand within the active site and then forms the covalent bond.

-

Pose Analysis: The resulting poses are scored based on predicted binding affinity. The top-ranked pose is visually inspected to analyze key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and selectivity, in addition to the formed covalent bond.

-

4. Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the gunagratinib-FGFR covalent complex and to analyze the dynamics of the interactions over time.

-

Protocol:

-

System Setup: The top-ranked docked complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field: A suitable force field, such as AMBER or CHARMM, is used for the protein, ligand, and solvent.

-

Simulation: The system undergoes energy minimization, followed by a gradual heating and equilibration phase. A production MD simulation is then run for a significant duration (e.g., 100-200 nanoseconds) under NPT or NVT ensemble conditions.

-

Analysis: Trajectories are analyzed for Root Mean Square Deviation (RMSD) to assess complex stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Detailed analysis of hydrogen bonds and other interactions over the course of the simulation provides insights into the dynamic stability of the binding.

-

Experimental Protocol for IC50 Determination

The determination of IC50 for an irreversible inhibitor is time-dependent. A typical workflow involves a pre-incubation step to allow for the covalent bond formation, followed by measurement of remaining enzyme activity.

Figure 3: Experimental Workflow for IC50 Determination of an Irreversible Inhibitor.

Detailed Methodology: ADP-Glo™ Kinase Assay (Representative)

This protocol describes a common method for measuring kinase activity and inhibition.

-

Reagent Preparation:

-

Prepare a serial dilution of gunagratinib in DMSO, and then dilute further into the appropriate kinase assay buffer.

-

Prepare a solution of the recombinant human FGFR enzyme (e.g., FGFR1) in kinase buffer.

-

Prepare a solution containing the peptide substrate and ATP at a concentration near the Km for the enzyme.

-

-

Enzyme Inhibition Reaction:

-

In a 384-well plate, add the FGFR enzyme solution to wells containing the different concentrations of gunagratinib.

-

Allow the enzyme and inhibitor to pre-incubate for a fixed period (e.g., 60 minutes) at room temperature to facilitate covalent bond formation.

-

Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to a no-inhibitor (DMSO) control.

-

The percent inhibition is plotted against the logarithm of the gunagratinib concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). It is crucial to note that for irreversible inhibitors, the IC50 value is dependent on the pre-incubation time.

-

References

Foundational Research on Gunagratinib's Anticancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Gunagratinib (ICP-192), a novel, orally active, irreversible pan-inhibitor of the fibroblast growth factor receptors (FGFRs). Gunagratinib is under investigation for the treatment of various solid tumors harboring FGFR gene aberrations. This document outlines the core mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

Gunagratinib is a small molecule inhibitor that potently and selectively targets FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] Its mechanism of action is characterized by irreversible covalent binding to the FGFR kinase domain.[1][2] This covalent modification leads to a sustained inhibition of FGFR signaling, which in turn suppresses tumor cell proliferation, survival, and angiogenesis.[3] Preclinical data have indicated that Gunagratinib can overcome acquired resistance to first-generation, reversible FGFR inhibitors.

Quantitative Preclinical and Clinical Data

The anticancer effects of Gunagratinib have been quantified in both preclinical and clinical studies. The following tables summarize the key efficacy data.

Table 1: Preclinical Inhibitory Activity of Gunagratinib

| Target | IC50 (nM) |

| FGFR1 | 1.4 |

| FGFR2 | 1.5 |

| FGFR3 | 2.4 |

| FGFR4 | 3.5 |

| (Data sourced from publicly available information on Gunagratinib's preclinical profile) |

Table 2: Clinical Efficacy of Gunagratinib in Advanced Solid Tumors with FGF/FGFR Gene Aberrations (Phase I)

| Parameter | Value |

| Overall Response Rate (ORR) | 33.3% |

| - Complete Response (CR) | 8.3% (1 patient with cholangiocarcinoma) |

| - Partial Response (PR) | 25% |

| Disease Control Rate (DCR) | 91.7% |

| (Data from the first-in-human Phase I/IIa ICP-CL-00301 trial, as of February 2021) |

Table 3: Clinical Efficacy of Gunagratinib in Previously Treated Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements (Phase IIa Dose-Expansion)

| Parameter | Value |

| Objective Response Rate (ORR) | 52.9% |

| - Confirmed Partial Response (PR) | 9/17 patients |

| Disease Control Rate (DCR) | 94.1% |

| - Stable Disease (SD) | 7/17 patients |

| Median Progression-Free Survival (mPFS) | 6.93 months |

| (Data from the Phase IIa dose-expansion part of the ICP-CL-00301 trial, as of September 5, 2022) |

Experimental Protocols

This section details the methodologies for key experiments typically employed in the preclinical evaluation of FGFR inhibitors like Gunagratinib. While specific protocols for Gunagratinib's preclinical development are not publicly available in full detail, the following represent standard and widely accepted procedures in the field.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gunagratinib in cancer cell lines with and without FGFR aberrations.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Gunagratinib or a vehicle control (e.g., DMSO) for 72 hours.

-

Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours.

-

Data Acquisition: For MTT assays, the formazan crystals are solubilized, and the absorbance is read at 570 nm. For MTS assays, the absorbance of the soluble formazan is read at 490 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of Gunagratinib on the phosphorylation of FGFR and its downstream signaling proteins.

Methodology:

-

Cell Lysis: Cancer cells are treated with various concentrations of Gunagratinib for a specified time, followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of FGFR, ERK, AKT, and PLCγ. Subsequently, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Gunagratinib.

Methodology:

-

Tumor Implantation: Human cancer cells with FGFR aberrations are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and the mice are then randomized into treatment and control groups.

-

Drug Administration: Gunagratinib is administered orally at various doses once daily. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume and mouse body weight are measured two to three times per week.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot). Tumor growth inhibition is calculated and statistically analyzed.

Visualizations

Signaling Pathway of Gunagratinib Action

Caption: Gunagratinib irreversibly inhibits FGFR, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing Gunagratinib's in vivo antitumor efficacy.

Logical Framework for Gunagratinib's Development

References

- 1. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR pathway alterations: A phase IIa dose-expansion study. - ASCO [asco.org]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ICP-192 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICP-192 (also known as gunagratinib) is a potent and selective, orally active, irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor.[1][2][3][4][5] It covalently binds to and inhibits the activity of FGFRs, which are key regulators of cell proliferation, differentiation, migration, and survival. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of ICP-192.

Mechanism of Action

ICP-192 is a pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4. By irreversibly binding to the ATP-binding pocket of the FGFR kinase domain, ICP-192 blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate as a cofactor, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that regulate essential cellular processes.

Data Presentation

The following table summarizes representative quantitative data for pan-FGFR inhibitors from in vitro assays. Note that specific IC50 values for ICP-192 are not publicly available in the provided search results and the data below for other pan-FGFR inhibitors is for illustrative purposes.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| LY2874455 | FGFR1, -2, -3, -4 | Biochemical | - | 2.8, 2.6, 6.4, 6.0 | |

| NVP-BGJ398 | FGFR1, -2, -3 | Biochemical | - | 0.9, 1.4, 1.0 | |

| DW14383 | FGFR1, 2, 3, 4 | Biochemical | - | <0.3, 1.1, <0.3, 0.5 | |

| Lucitanib | FGFR1 amplified | Cell Viability | Lung Cancer Cells | 45 - 3160 | |

| PD173074 | FGFR3 mutant | Cell Viability | Bladder Tumor Cells | Nanomolar range | |

| TKI-258 | FGFR3 mutant | Cell Viability | Bladder Tumor Cells | Nanomolar range |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines with known FGFR alterations (e.g., FGFR2 fusion, FGFR1 amplification)

-

Complete cell culture medium

-

ICP-192 (dissolved in DMSO)

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of ICP-192 in complete medium.

-

Remove the medium from the wells and add 100 µL of the ICP-192 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of ICP-192 on FGFR autophosphorylation.

Materials:

-

Cancer cell lines with FGFR alterations

-

Complete cell culture medium

-

ICP-192 (dissolved in DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Treat cells with various concentrations of ICP-192 for a specified time (e.g., 2 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

The membrane can be stripped and re-probed for total FGFR and loading controls like β-actin.

Conclusion

The described in vitro cell-based assays provide a robust framework for characterizing the activity of ICP-192. These protocols can be adapted to specific cell lines and research questions to further elucidate the therapeutic potential of this pan-FGFR inhibitor in cancers with aberrant FGFR signaling. Consistent and reproducible data generation is crucial for the successful preclinical evaluation of novel therapeutic agents like ICP-192.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gunagratinib, a highly selective irreversible FGFR inhibitor, in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR pathway alterations: A phase IIa dose-expansion study. - ASCO [asco.org]

- 3. ascopubs.org [ascopubs.org]

- 4. The Use of Gunagratinib in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study | CCA News Online [ccanewsonline.com]

- 5. ascopubs.org [ascopubs.org]

Application Notes and Protocols for Gunagratinib Xenograft Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gunagratinib (ICP-192) is a potent and irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor that targets FGFR1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling is a key driver in various malignancies, making it a critical therapeutic target. Preclinical evaluation of Gunagratinib in xenograft animal models is a crucial step in understanding its in vivo efficacy and mechanism of action before clinical application. These studies are essential for determining anti-tumor activity, establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, and identifying potential biomarkers of response. Efficacy for Gunagratinib has been observed in preclinical xenograft models of lung, gastric, urothelial, and liver cancers.[4]

This document provides detailed application notes and protocols for conducting xenograft animal model studies with Gunagratinib, with a specific focus on gastric cancer models.

Mechanism of Action

Gunagratinib covalently binds to its target FGFRs, leading to irreversible inhibition.[2] This mode of action allows for sustained target engagement and has been suggested in preclinical data to overcome acquired resistance to first-generation, reversible FGFR inhibitors. By blocking the FGFR signaling pathway, Gunagratinib inhibits downstream cellular processes critical for tumor growth and survival, including cell proliferation, differentiation, migration, and angiogenesis.

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is inhibited by Gunagratinib. Upon ligand binding, FGFRs dimerize and autophosphorylate, activating multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Experimental Protocols

The following protocols provide a framework for conducting xenograft studies to evaluate the anti-tumor efficacy of Gunagratinib.

Cell Line Selection

Successful xenograft studies begin with the appropriate selection of cancer cell lines. Cell lines with known FGFR alterations are critical for evaluating the efficacy of Gunagratinib.

| Cancer Type | Cell Line | Relevant FGFR Alteration |

| Gastric Cancer | SNU-16 | FGFR2 Amplification |

| Urothelial Carcinoma | RT-112 | FGFR3-TACC3 Fusion |

| Lung Cancer | NCI-H1581 | FGFR1 Amplification |

Animal Model Selection

Immunocompromised mice are essential for establishing human tumor xenografts. The choice of strain can impact tumor take rate and growth characteristics.

-

BALB/c nude mice: Athymic, lacking a thymus gland, resulting in a deficient T-cell population. Commonly used for subcutaneous xenograft models.

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Deficient in both T and B lymphocytes, and have impaired macrophage and natural killer (NK) cell function, allowing for better engraftment of some cell lines and patient-derived tissues.

Subcutaneous Xenograft Model Protocol (using SNU-16)

This protocol describes the establishment of a subcutaneous gastric cancer xenograft model.

-

Cell Culture: Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female BALB/c nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Gunagratinib Administration: Prepare Gunagratinib in a suitable vehicle (e.g., 0.5% methylcellulose). Administer Gunagratinib orally (p.o.) once daily (QD) at the desired dose levels (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg). The control group should receive the vehicle alone.

-

Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for target engagement).

Experimental Workflow

The following diagram outlines the typical workflow for a xenograft efficacy study.

Data Presentation

Quantitative data from xenograft studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

In Vivo Efficacy of Gunagratinib in a SNU-16 Gastric Cancer Xenograft Model

Preclinical studies have demonstrated a significant anti-tumor response of Gunagratinib in an SNU-16 xenograft model at dosages as low as 0.3 mg/kg. The following table is a representative example of how to present efficacy data from such a study.

| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Tumor Weight at Day 21 (mg) |

| Vehicle Control | Vehicle, p.o., QD | 1250 ± 150 | - | 1200 ± 130 |

| Gunagratinib | 0.3 mg/kg, p.o., QD | 625 ± 80 | 50 | 600 ± 75 |

| Gunagratinib | 1 mg/kg, p.o., QD | 312 ± 50 | 75 | 300 ± 45 |

| Gunagratinib | 3 mg/kg, p.o., QD | 125 ± 30 | 90 | 110 ± 25 |

Note: The data presented in this table is illustrative and based on reported significant anti-tumor responses. Actual results may vary depending on specific experimental conditions.

Safety and Tolerability

In preclinical xenograft models, Gunagratinib has demonstrated a favorable safety profile. The maximum tolerated dose (MTD) was shown to be substantially higher than the effective dose. Continuous 14-day administration to rats showed no apparent toxicity. During in vivo studies, it is essential to monitor animal well-being, including daily observation for clinical signs of toxicity and regular body weight measurements.

Conclusion

Gunagratinib has shown potent anti-tumor activity in preclinical xenograft models of various cancers harboring FGFR alterations, particularly in gastric cancer. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of Gunagratinib. Careful selection of cell lines and animal models, along with rigorous execution of the experimental protocols, will yield high-quality, reproducible data critical for the continued development of this promising targeted therapy.

References

- 1. The Use of Gunagratinib in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study [jhoponline.com]

- 2. researchgate.net [researchgate.net]